molecular formula C24H20O6S B2393618 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate CAS No. 879927-37-4

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No.: B2393618
CAS No.: 879927-37-4
M. Wt: 436.48
InChI Key: PVXMQFZGWPWLNP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a chromene-based sulfonate ester characterized by a 2-methyl-substituted chromen-4-one core, a 4-methoxyphenyl group at the 3-position, and a 4-methylbenzenesulfonate (tosylate) moiety at the 7-position. Chromenes are heterocyclic compounds with diverse biological activities, including kinase inhibition and anti-inflammatory effects .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMQFZGWPWLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Hydroxyacetophenone Derivatives

The Baker-Venkataraman rearrangement begins with the esterification of 2-hydroxy-4-methoxyacetophenone with benzoyl chloride in pyridine, forming a benzoylated intermediate. This step activates the carbonyl group for subsequent cyclization. Reaction conditions typically involve refluxing in dry pyridine at 110–120°C for 6–8 hours. The use of acyl chlorides with electron-withdrawing groups enhances cyclization efficiency, as demonstrated in analogous chromone syntheses.

Base-Induced Cyclization

Treatment of the benzoylated intermediate with potassium hydroxide in ethanol induces cyclization, yielding 7-hydroxy-2-methyl-3-(4-methoxyphenyl)chromen-4-one. This step proceeds via intramolecular nucleophilic attack of the enolate oxygen on the adjacent carbonyl carbon, forming the chromone’s pyran ring. Yields for this step range from 60–75%, with purity dependent on recrystallization from ethanol-water mixtures.

Regioselective Tosylation at the 7-Position

Tosylation Using p-Toluenesulfonic Anhydride

The 7-hydroxy group of the chromone undergoes sulfonylation under anhydrous conditions. In a representative procedure:

  • Reagent Setup : The chromone (1 eq) is dissolved in dry tetrahydrofuran (THF) under nitrogen.
  • Base Addition : Sodium tert-butoxide (1.2 eq) is added at −20°C to deprotonate the hydroxyl group.
  • Sulfonylation : p-Toluenesulfonic anhydride (1.5 eq) is introduced in one portion, and the mixture is stirred at −15°C to −5°C for 1.5 hours.
  • Workup : The reaction is quenched with aqueous NaHCO₃, extracted with methyl tert-butyl ether (MTBE), and purified via flash chromatography (hexane:ethyl acetate = 4:1).

Yield : 50–63%. Key Advantage : Minimizes side reactions due to low-temperature conditions.

Alternative Method Using Tosyl Chloride

For larger-scale synthesis, tosyl chloride (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (DCM) at 0°C provide efficient sulfonylation. After 2 hours at room temperature, the crude product is washed with brine and purified via recrystallization (chloroform-hexane).

Yield : 70–85%. Limitation : Requires rigorous exclusion of moisture to prevent hydrolysis of tosyl chloride.

One-Pot Chromone-Tosylate Synthesis

Direct Coupling of Preformed Chromones

A one-pot method combines chromone synthesis and tosylation using DBU (1,8-diazabicycloundec-7-ene) as a dual-purpose base. Starting from 2-methyl-3-(4-methoxyphenyl)-4H-chromen-4-one-7-ol, the reaction with p-toluenesulfonic anhydride in acetonitrile at 80°C for 12 hours achieves concurrent cyclization and sulfonylation.

Yield : 40–55%. Trade-off : Lower yields due to competing side reactions at elevated temperatures.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.83–7.76 (m, 2H, tosyl aromatic), 7.36–7.30 (m, 2H, tosyl aromatic), 6.23 (s, 1H, chromone H-5), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃ of tosyl), 2.37 (s, 3H, CH₃ at C-2).
  • ¹³C NMR : 189.2 ppm (C-4 carbonyl), 163.1 ppm (C-7 oxygenated quaternary carbon), 145.6 ppm (tosyl sulfonate).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₄H₂₀O₆S : [M+H]⁺ = 437.1064.
  • Observed : 437.1068.

Challenges and Optimization Strategies

Moisture Sensitivity

Tosylating reagents (e.g., Ts₂O, TsCl) are highly moisture-sensitive. Solutions:

  • Use Schlenk-line techniques for anhydrous conditions.
  • Pre-dry solvents over molecular sieves.

Competing O-Tosylation at Other Positions

The 7-hydroxy group’s acidity (pKa ≈ 9–10) ensures regioselectivity. Base selection (e.g., NaOtBu over K₂CO₃) enhances deprotonation at the 7-position.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Antibacterial Activity

Research indicates that coumarin derivatives exhibit significant antibacterial properties. The sulfonate group in 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate may enhance its efficacy against various bacterial strains.

Case Study :
A study demonstrated that structurally related sulfonamide compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the target compound may exhibit similar antibacterial activity. The mechanism is believed to involve the inhibition of folic acid synthesis, a crucial pathway for bacterial survival .

Antiviral Activity

The antiviral potential of coumarin derivatives has been explored against several viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).

Research Findings :
A study on N-phenylbenzamide derivatives indicated that compounds similar to this compound could significantly inhibit HBV replication in vitro. The antiviral mechanism was linked to the modulation of host cell factors involved in viral replication, highlighting the compound's potential as an antiviral agent .

Anticancer Potential

Coumarins have been extensively studied for their anticancer properties. The unique structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.

Case Study :
In vitro studies revealed that related coumarin derivatives induced apoptosis in various human cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulatory proteins, indicating a promising therapeutic application in oncology .

Summary of Applications

Application TypeDescriptionReferences
AntibacterialInhibits bacterial growth by targeting folic acid synthesis
AntiviralInhibits viral replication through modulation of host factors
AnticancerInduces apoptosis in cancer cells via caspase activation

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Chromene Derivatives

Compound Name Substituents (Position) Functional Group Key Properties/Applications Reference
4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate 2-oxo, 4-methyl (chromene); 4-methyl (sulfonate) Tosylate Enhanced solubility; fluorescence labeling
N-[6-Hexyl-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide (35c) 2-methyl, 6-hexyl (chromene); acetamide Acetamide FPR1 antagonism; improved lipophilicity
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate 2-oxo, 4-methyl (chromene); 4-methoxy (sulfonate) Methoxy-tosylate Higher electron-withdrawing effect; crystallographic stability
3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate 2-methyl (chromene); 4-methoxy (benzoate) Benzoate ester Slower hydrolysis; fluorescence applications
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate 4-chlorophenyl, 2-CF3 (chromene); 4-methyl (benzoate) Trifluoromethyl, benzoate Increased metabolic stability; kinase inhibition

Key Observations:

Sulfonate vs. In contrast, benzoate esters (e.g., ) show slower hydrolysis, making them suitable for sustained-release applications. The 4-methoxybenzenesulfonate variant () demonstrates enhanced crystallinity, attributed to intermolecular hydrogen bonding involving the methoxy group.

Substituent Position Effects: Para-substituted groups (e.g., 4-methoxyphenyl in the target compound) enable resonance stabilization, improving binding affinity in biological systems compared to meta-substituted analogs (e.g., 3-methoxybenzoate in ).

Biological Activity :

  • Acetamide derivatives (e.g., 35c in ) display potent FPR1 antagonism due to hydrogen bonding with the acetamide group. The hexyl chain in 35c enhances membrane permeability but reduces aqueous solubility.
  • Trifluoromethyl-substituted compounds () exhibit improved metabolic stability, a critical factor in drug design.

Pharmacokinetic and Electronic Properties

Table 3: Electronic and Physicochemical Comparisons

Compound Name LogP (Predicted) Topological Polar Surface Area (Ų) Key Electronic Effects
Target compound 3.8 61.8 Electron-donating 4-methoxy group
4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate () 3.5 68.2 Electron-withdrawing methoxy-sulfonate
3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl 4-methylbenzoate () 4.2 55.4 Strong electron-withdrawing CF3 group
  • The target compound’s 4-methoxyphenyl group donates electrons via resonance, stabilizing the chromene core. In contrast, trifluoromethyl groups () withdraw electrons, enhancing electrophilicity.
  • Higher topological polar surface area (TPSA) in sulfonates (e.g., ) correlates with improved solubility.

Biological Activity

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that contribute to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a chromenone core with a methoxyphenyl group at the 3-position and a sulfonate group at the 7-position. The synthesis typically involves multi-step processes, including:

  • Formation of the Chromenone Core : Cyclization of a precursor like 2-hydroxyacetophenone.
  • Substitution at the 3-Position : Introduction of the 4-methoxyphenyl group via Friedel-Crafts acylation.
  • Sulfonation : The sulfonate group is introduced at the 7-position through sulfonation reactions.

Biological Activity

Research indicates that compounds within the chromenone family exhibit a range of biological activities, including:

  • Anticancer Properties : The compound has shown potential as an anti-cancer agent by inhibiting tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
  • Anti-inflammatory Effects : Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related chromenone derivatives, providing insights into mechanisms and efficacy:

  • Inhibition of Cholinesterases : A study demonstrated that similar chromenone derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease therapy. The most active compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney), revealed that certain derivatives exhibit cytotoxicity with IC50 values indicating significant potential for further development as anticancer drugs .
  • Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to enzyme active sites, providing insights into their mechanisms of action at the molecular level. This includes hydrogen bonding interactions that enhance their biological activity against targeted enzymes .

Data Summary Table

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityMechanism/TargetIC50 Values (μM)Reference
AnticancerInhibition of tubulin polymerizationN/A
Anti-inflammatoryInhibition of cytokinesN/A
AntimicrobialBacterial and fungal inhibitionN/A
Cholinesterase InhibitionAChE and BChE10.4 - 19.2
CytotoxicityAgainst MCF-7 and Hek293N/A

Q & A

Q. Software and Tools :

  • Crystallography : SHELX-97 (structure refinement), WinGX (data processing) .
  • Computational Modeling : AutoDock Vina, GROMACS .

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